Cas no 1904412-08-3 (N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide)

N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide
- N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
- AKOS025388643
- N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- F6523-2818
- 1904412-08-3
- N-[4-methyl-2-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide
-
- インチ: 1S/C17H19N5O4S/c1-11-6-7-13(19-12(2)23)15(9-11)27(24,25)18-10-16-20-17(21-26-16)14-5-4-8-22(14)3/h4-9,18H,10H2,1-3H3,(H,19,23)
- InChIKey: IKEHZHWTFWJKIP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C=CC=1NC(C)=O)(NCC1=NC(C2=CC=CN2C)=NO1)(=O)=O
計算された属性
- せいみつぶんしりょう: 389.11577528g/mol
- どういたいしつりょう: 389.11577528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 128Ų
N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2818-5μmol |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-4mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-2mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-40mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-5mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-30mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-15mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-25mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-20μmol |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2818-50mg |
N-[4-methyl-2-({[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
1904412-08-3 | 50mg |
$160.0 | 2023-09-08 |
N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamideに関する追加情報
Comprehensive Overview of N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide (CAS No. 1904412-08-3)
The compound N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide, identified by its CAS No. 1904412-08-3, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the 1,2,4-oxadiazole ring and sulfamoyl moiety, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in drug development.
In recent years, the demand for novel compounds like N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide has surged due to the growing focus on precision medicine and targeted therapies. The compound's pyrrole and oxadiazole components are known for their bioactivity, which aligns with current trends in designing molecules with enhanced selectivity and reduced side effects. This has led to increased searches for "oxadiazole derivatives in drug discovery" and "pyrrole-based therapeutics" across scientific databases and search engines.
The synthesis of CAS No. 1904412-08-3 involves multi-step organic reactions, often starting with the construction of the 1,2,4-oxadiazole core followed by functionalization with the sulfamoyl and acetamide groups. Such synthetic routes are frequently discussed in academic forums under keywords like "synthesis of heterocyclic sulfonamides" and "advanced organic synthesis techniques." The compound's purity and stability are critical for its application in preclinical studies, making analytical methods like HPLC and NMR essential for quality control.
One of the most intriguing aspects of N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide is its potential role in addressing unmet medical needs. For instance, its structural similarity to known enzyme inhibitors has prompted investigations into its efficacy against specific disease targets. This aligns with popular search queries such as "new small molecule inhibitors 2023" and "emerging pharmaceutical compounds." The compound's methylpyrrole subunit, in particular, is a hotspot for researchers exploring anti-inflammatory and antimicrobial agents.
From a commercial perspective, CAS No. 1904412-08-3 is often sourced by pharmaceutical companies and research institutions specializing in high-throughput screening. Its availability in custom synthesis catalogs has made it accessible for structure-activity relationship (SAR) studies. Online discussions frequently highlight its relevance in "fragment-based drug design" and "lead optimization strategies," reflecting its importance in modern drug discovery pipelines.
In conclusion, N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide represents a compelling example of how heterocyclic chemistry continues to drive innovation in life sciences. Its combination of sulfonamide and oxadiazole functionalities offers a versatile scaffold for further derivatization, catering to the evolving demands of both academia and industry. As research progresses, this compound is likely to remain a focal point in discussions around "next-generation bioactive molecules" and "cutting-edge medicinal chemistry."
1904412-08-3 (N-4-methyl-2-({3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)phenylacetamide) 関連製品
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)
- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)
- 39386-78-2(Gum karaya)
- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)




